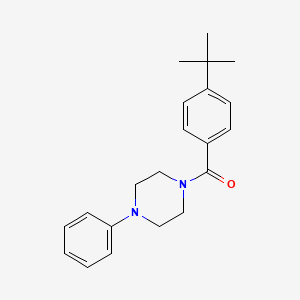

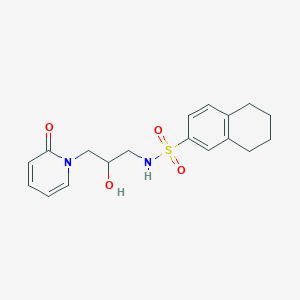

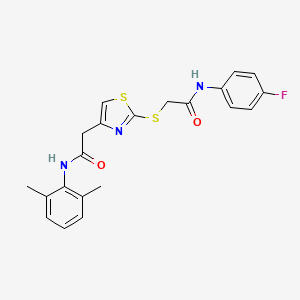

4-(Tert-butyl)phenyl 4-phenylpiperazinyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butyl)phenyl 4-phenylpiperazinyl ketone is a chemical compound that is commonly used in scientific research. It is a ketone that is derived from piperazine and has a phenyl group attached to it. This compound is often used as a reagent in organic chemistry and as a starting material for the synthesis of other compounds. The purpose of

Scientific Research Applications

Complexation Studies

- Complexation with Beta-Cyclodextrin : A study by Zubiaur & Jaime (2000) explored the complexation of tert-butyl ketones with beta-cyclodextrin, using NMR and MD simulations. They proposed geometries for the complexes based on their findings, which could be relevant for understanding the behavior of 4-(tert-butyl)phenyl 4-phenylpiperazinyl ketone in complex environments (Zubiaur & Jaime, 2000).

Antioxidant Properties

- Evaluation of Phenolic Derivatives : Rajakumar & Rao (1995) synthesized and evaluated phenolic and non-phenolic derivatives of phenyl styryl ketones for their antioxidant properties. Their work highlights the potential of tert-butyl phenyl ketones as potent antioxidants, which may apply to 4-(tert-butyl)phenyl 4-phenylpiperazinyl ketone (Rajakumar & Rao, 1995).

Catalytic Applications

- Oxidation Catalysts : Işci et al. (2014) used 4-tert-butylbenzenesulfonamide as a substituent in the design of potential oxidation catalysts. This study provides insights into the catalytic applications of tert-butyl phenyl ketones, which could extend to 4-(tert-butyl)phenyl 4-phenylpiperazinyl ketone (Işci et al., 2014).

Chemical Reactions and Mechanisms

- Oxidation Reactions : A study by Sonoda & Tsutsumi (1960) examined the oxidation of phenyl alkyl ketones, providing valuable information about the reactivity of similar compounds and possible reaction pathways (Sonoda & Tsutsumi, 1960).

- Hydrogenation and Hydrosilation Reactions : Research on the hydrogenation of heterocycloalkyl ketones (Akashi et al., 2011) and the hydrosilation of ketones (Park & Brookhart, 2010) offers insights into potential reactions involving 4-(tert-butyl)phenyl 4-phenylpiperazinyl ketone (Akashi et al., 2011) (Park & Brookhart, 2010).

Metal Ion Complexation and Transport

- Interaction with Metal Cations : Marcos et al. (2006) investigated the complexation and transport of alkali and alkaline earth metal cations by tert-butyl ketone derivatives. This study can help understand how 4-(tert-butyl)phenyl 4-phenylpiperazinyl ketone might interact with metal ions (Marcos et al., 2006).

Synthesis and Application in Organic Chemistry

- Synthesis of Novel Compounds : Research by Adlington et al. (2000) and Ellman et al. (2002) into the synthesis of novel compounds using alkyl ketones as building blocks demonstrates the potential utility of 4-(tert-butyl)phenyl 4-phenylpiperazinyl ketone in synthetic organic chemistry (Adlington et al., 2000) (Ellman et al., 2002).

properties

IUPAC Name |

(4-tert-butylphenyl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-21(2,3)18-11-9-17(10-12-18)20(24)23-15-13-22(14-16-23)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXGWGGNXRADRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl)phenyl 4-phenylpiperazinyl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B2405163.png)

![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)

![3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2405167.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2405180.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)